Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate
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Overview
Description
Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of quinoline N-oxide as a starting material, which undergoes a series of reactions including cyclization and fluorination . The reaction conditions often involve the use of catalysts such as palladium or platinum, and solvents like chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring to a more oxidized form.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like diethylsilane for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the quinoline ring .
Scientific Research Applications
Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Another quinoline derivative with similar structural features but lacking the fluorine atom.
Fluoroquinolones: A class of antibiotics that also contain a fluorine atom in the quinoline ring, known for their broad-spectrum antibacterial activity.
Uniqueness
Methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the specific position of the fluorine atom and the carboxylate group, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and biological activity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C11H12FNO2 |
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Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h4-5,13H,2-3,6H2,1H3 |
InChI Key |
RAQXHHPAIQILLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)F)CCCN2 |
Origin of Product |
United States |
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